molecular formula C13H19BN2O4 B2816360 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester CAS No. 1353004-64-4

2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester

Cat. No.: B2816360
CAS No.: 1353004-64-4
M. Wt: 278.12
InChI Key: ZPELTWPNGKKNPZ-UHFFFAOYSA-N
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Description

2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester: is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

It’s worth noting that the compound’s utility in synthesis is tempered by its sensitivity to air and moisture .

Result of Action

The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which the compound is a type of, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester typically involves the following steps:

  • Formation of the Boronic Acid Intermediate: : The initial step involves the formation of the boronic acid intermediate. This can be achieved by reacting 2-((Methoxycarbonyl)amino)pyridine with a boronating agent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

  • Esterification: : The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This step is generally performed under mild conditions, often using a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Suzuki-Miyaura Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted vinyl compounds.

  • Oxidation and Reduction: : While less common, the boronic ester can undergo oxidation to form the corresponding boronic acid or reduction to yield the borane derivative.

  • Substitution Reactions: : The ester group can be substituted under appropriate conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), and cesium carbonate (Cs2CO3).

    Solvents: Typical solvents used are tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted vinyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry

In chemistry, 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it indispensable for constructing carbon-carbon bonds, which are fundamental in the development of new materials and drugs.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds that can be further modified to enhance biological activity.

Industry

In the industrial sector, this boronic ester is utilized in the production of fine chemicals and advanced materials. Its application in the synthesis of polymers and electronic materials highlights its versatility and importance in modern manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyridine-4-boronic acid pinacol ester
  • 2-Aminopyridine-4-boronic acid pinacol ester
  • 2-(Methoxycarbonyl)amino-3-pyridineboronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-((Methoxycarbonyl)amino)pyridine-4-boronic acid pinacol ester offers unique advantages in terms of stability and reactivity. Its methoxycarbonyl group provides additional functionalization options, making it a versatile intermediate for various synthetic applications. Additionally, its pinacol ester form enhances its stability, making it easier to handle and store.

Properties

IUPAC Name

methyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-15-10(8-9)16-11(17)18-5/h6-8H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPELTWPNGKKNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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